molecular formula C13H12Cl6 B12770193 Bicyclo(2.2.1)hept-2-ene, 1,2,3,4,7,7-hexachloro-5-(1,5-hexadienyl)-, (1R,4S,5R)-rel- CAS No. 28861-48-5

Bicyclo(2.2.1)hept-2-ene, 1,2,3,4,7,7-hexachloro-5-(1,5-hexadienyl)-, (1R,4S,5R)-rel-

Cat. No.: B12770193
CAS No.: 28861-48-5
M. Wt: 380.9 g/mol
InChI Key: VINJGHUDBZQHQX-AATRIKPKSA-N
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Description

Bicyclo(221)hept-2-ene, 1,2,3,4,7,7-hexachloro-5-(1,5-hexadienyl)-, (1R,4S,5R)-rel- is a complex organic compound characterized by its bicyclic structure and multiple chlorine substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo(2.2.1)hept-2-ene, 1,2,3,4,7,7-hexachloro-5-(1,5-hexadienyl)- typically involves multiple steps, including the formation of the bicyclic core and subsequent chlorination. Common synthetic routes may include Diels-Alder reactions followed by selective chlorination under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form epoxides or other oxygenated derivatives.

    Reduction: Reaction with reducing agents to remove chlorine atoms or reduce double bonds.

    Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce dechlorinated or hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a precursor for synthesizing more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, derivatives of this compound could be studied for their potential biological activity or as probes for studying biochemical pathways.

Medicine

Industry

In industry, this compound might be used in the production of specialty chemicals, polymers, or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biochemical pathways or cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo(2.2.1)heptane derivatives
  • Hexachlorocyclopentadiene derivatives
  • Other chlorinated bicyclic compounds

Uniqueness

The uniqueness of Bicyclo(2.2.1)hept-2-ene, 1,2,3,4,7,7-hexachloro-5-(1,5-hexadienyl)- lies in its specific structure and the presence of multiple chlorine atoms, which can impart unique chemical and physical properties.

Properties

CAS No.

28861-48-5

Molecular Formula

C13H12Cl6

Molecular Weight

380.9 g/mol

IUPAC Name

1,2,3,4,7,7-hexachloro-5-[(1E)-hexa-1,5-dienyl]bicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C13H12Cl6/c1-2-3-4-5-6-8-7-11(16)9(14)10(15)12(8,17)13(11,18)19/h2,5-6,8H,1,3-4,7H2/b6-5+

InChI Key

VINJGHUDBZQHQX-AATRIKPKSA-N

Isomeric SMILES

C=CCC/C=C/C1CC2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C=CCCC=CC1CC2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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